REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.N1[C:27]2[C:18](=[CH:19][CH:20]=[C:21]3[C:26]=2N=CC=C3)[CH:17]=CC=1.C(=O)([O-])[O-:29].[Cs+].[Cs+]>C(O)C1C=CC=CC=1.C(Cl)Cl.[Cu]I>[CH2:17]([O:29][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1)[C:18]1[CH:27]=[CH:26][CH:21]=[CH:20][CH:19]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)N1CCNCC1
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
Cesium carbonate
|
Quantity
|
312 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
960 mL
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
Copper (I) iodide
|
Quantity
|
91 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
copper (I) iodide
|
Quantity
|
91 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 120° C. under an inert atmosphere for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cooled to 40° C.
|
Type
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STIRRING
|
Details
|
stirring at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Filtered through celite
|
Type
|
WASH
|
Details
|
washing well with DCM (500 mL)
|
Type
|
WASH
|
Details
|
The fractions were washed with NaOH (2M, 300 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with HCl (2M, 5×1L)
|
Type
|
WASH
|
Details
|
The combined acidic extracts were washed with DCM (500 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted into DCM (1L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with DCM (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC(=NC1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |